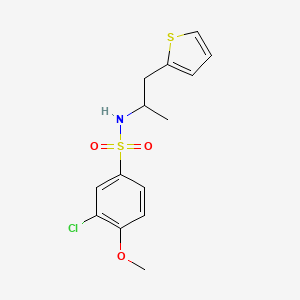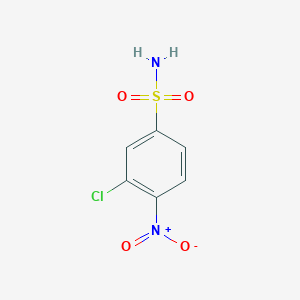
3-Chloro-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-nitrobenzenesulfonamide, also known as 4-Chloro-3-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C6H5ClN2O4S . It has a molecular weight of 236.63 .
Synthesis Analysis
The synthesis of 4-Chloro-3-nitrobenzenesulfonamide involves the slow addition of chlorosulphonic acid to 2-chloronitrobenzene. The reaction mass is heated to 100°C for 6 hours, then cooled to ambient temperature and stirred for an additional 12 hours. The reaction mass is slowly poured into chilled aqueous ammonia and stirred for 3 hours at -10°C. The reaction mixture is then warmed to 23°C and stirred for 2 hours. The reaction mixture is then filtered, and the obtained solid is washed three times with water .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-nitrobenzenesulfonamide consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide group .Physical And Chemical Properties Analysis
3-Chloro-4-nitrobenzenesulfonamide is a crystalline powder with a color ranging from white to off-white . It has a melting point of 25-35 °C, a boiling point of 175-176 °C, and a density of 1.5966 (rough estimate) . It has a refractive index of 1.6000 (estimate) and a pKa of 9.28±0.60 (Predicted) . Its solubility in water is 224.8mg/L at 15 ºC .Applications De Recherche Scientifique
Antimicrobial Agent Development
3-Chloro-4-nitrobenzenesulfonamide has been studied for its potential as a precursor in synthesizing derivatives with antimicrobial properties. These derivatives have shown good to moderate activities against various microbial strains and are particularly promising for their binding affinity towards DNA Gyrase-A, an enzyme critical for bacterial DNA replication .
Pharmaceutical Research
The compound’s role in pharmaceutical research is significant due to its sulfur and nitrogen framework, which is a privileged structure in drug design. It’s often used in the development of new chemotherapeutic agents, including anti-malarial, antibacterial, and antileprotic medications .
Molecular Docking Studies
In silico molecular docking studies utilize 3-Chloro-4-nitrobenzenesulfonamide derivatives to predict how these compounds interact with biological targets like enzymes or receptors. This is crucial for understanding the mechanism of action and optimizing the structure for better efficacy .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive sites make it a versatile building block for constructing various heterocyclic motifs found in pharmaceutical and agrochemical industries .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a method used to predict the activity of new compounds based on their chemical structure. 3-Chloro-4-nitrobenzenesulfonamide derivatives can be used in QSAR studies to develop predictive models for antimicrobial efficacy .
Agrochemical Research
The compound’s derivatives are explored for their potential use in agrochemicals. Their antimicrobial properties could be beneficial in creating new pesticides or herbicides that target specific pests or weeds without harming crops or the environment .
Material Science
In material science, the compound’s derivatives could be used to modify surfaces or create new polymers with specific properties, such as increased durability or resistance to environmental stressors .
Analytical Chemistry
As a standard compound in analytical chemistry, 3-Chloro-4-nitrobenzenesulfonamide can be used for calibration and method development in various spectroscopic and chromatographic techniques .
Safety and Hazards
3-Chloro-4-nitrobenzenesulfonamide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .
Mécanisme D'action
Target of Action
3-Chloro-4-nitrobenzenesulfonamide, also known as 3-chloro-4-nitrobenzene-1-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing crucial roles in various biochemical processes.
Mode of Action
Sulfonamides, including 3-Chloro-4-nitrobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, these drugs prevent bacterial growth and proliferation .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria. Without folic acid, the bacteria cannot produce the nucleotides required for DNA replication. This disruption of the biochemical pathway leads to the cessation of bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of 3-Chloro-4-nitrobenzenesulfonamide is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, an essential component for DNA replication, the drug effectively halts the life cycle of the bacteria .
Action Environment
The action of 3-Chloro-4-nitrobenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s bioavailability .
Propriétés
IUPAC Name |
3-chloro-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRVYSLJJHIICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

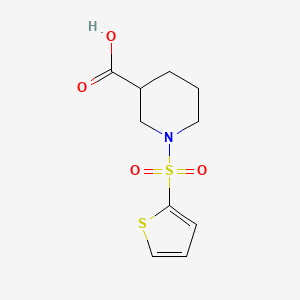
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2879867.png)
![3-(3,3-dimethyl-2-oxobutyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)
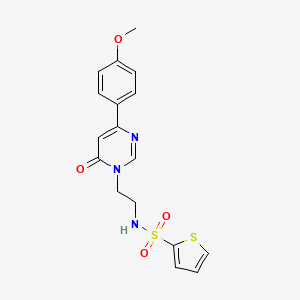
![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)
![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)
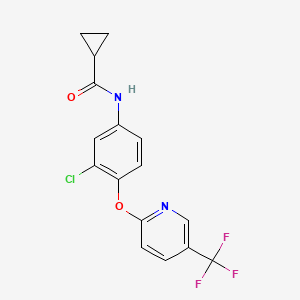
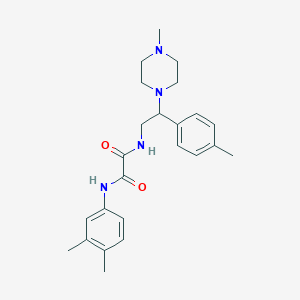
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanecarboxamide](/img/structure/B2879881.png)
